N',2,2,2-Tetrachloroacetamidine
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Overview
Description
N’,2,2,2-Tetrachloroacetamidine is a chemical compound with the molecular formula C2H2Cl4N2 and a molecular weight of 195.864 g/mol . It is known for its unique structure, which includes four chlorine atoms attached to an acetamidine core. This compound is utilized in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,2,2,2-Tetrachloroacetamidine typically involves the reaction of tetrachloroacetonitrile with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of N’,2,2,2-Tetrachloroacetamidine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced equipment to maintain reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’,2,2,2-Tetrachloroacetamidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides and acids.
Common Reagents and Conditions
Common reagents used in reactions with N’,2,2,2-Tetrachloroacetamidine include bases, acids, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from reactions involving N’,2,2,2-Tetrachloroacetamidine depend on the type of reaction and reagents used. For example, substitution reactions can yield various substituted acetamidines, while hydrolysis can produce amides and acids .
Scientific Research Applications
N’,2,2,2-Tetrachloroacetamidine is used in a wide range of scientific research applications, including:
Chemistry: It serves as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Medicine: Research involving N’,2,2,2-Tetrachloroacetamidine explores its potential as a therapeutic agent or a precursor to pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N’,2,2,2-Tetrachloroacetamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modify the activity of these targets through covalent bonding or non-covalent interactions. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions .
Comparison with Similar Compounds
Similar Compounds
N,2,2,2-Tetrachloroacetamide: Similar in structure but differs in the functional group attached to the acetamide core.
N-(2,2,2-Trichloroacetyl)morpholine: Contains a trichloroacetyl group instead of tetrachloroacetamidine.
N-Phenethyl-2,2,2-Trichloroacetamide: Another related compound with a trichloroacetamide core.
Uniqueness
N’,2,2,2-Tetrachloroacetamidine is unique due to its high chlorine content and specific reactivity patterns. Its ability to undergo various substitution and hydrolysis reactions makes it a valuable reagent in synthetic chemistry.
Properties
CAS No. |
22876-01-3 |
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Molecular Formula |
C2H2Cl4N2 |
Molecular Weight |
195.9 g/mol |
IUPAC Name |
N',2,2,2-tetrachloroethanimidamide |
InChI |
InChI=1S/C2H2Cl4N2/c3-2(4,5)1(7)8-6/h(H2,7,8) |
InChI Key |
KUECWKYCHVOFEE-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N/Cl)(\C(Cl)(Cl)Cl)/N |
Canonical SMILES |
C(=NCl)(C(Cl)(Cl)Cl)N |
Origin of Product |
United States |
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